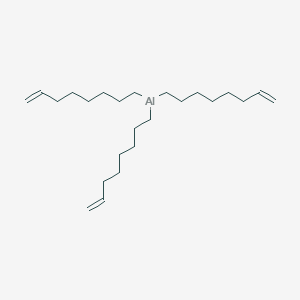
Tri(oct-7-en-1-yl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(oct-7-en-1-yl)alumane is an organoaluminum compound characterized by the presence of three oct-7-en-1-yl groups attached to an aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tri(oct-7-en-1-yl)alumane typically involves the reaction of aluminum trichloride with oct-7-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}8\text{H}{15}\text{MgBr} \rightarrow \text{Al(C}8\text{H}{15})_3 + 3 \text{MgBrCl} ]
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Tri(oct-7-en-1-yl)alumane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The oct-7-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Halogenating agents or other electrophiles.
Major Products:
Oxidation: Aluminum oxides and oct-7-en-1-yl derivatives.
Reduction: Reduced organic compounds.
Substitution: Substituted organoaluminum compounds.
Scientific Research Applications
Tri(oct-7-en-1-yl)alumane has several applications in scientific research:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in polymerization reactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which Tri(oct-7-en-1-yl)alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Tri(cyclooct-4-en-1-yl)alumane: Similar structure but with cyclooct-4-en-1-yl groups.
Tri(oct-1-en-3-yl)alumane: Similar structure but with oct-1-en-3-yl groups.
Uniqueness: Tri(oct-7-en-1-yl)alumane is unique due to the specific positioning of the double bond in the oct-7-en-1-yl groups, which can influence its reactivity and applications compared to other similar compounds.
Properties
CAS No. |
667405-83-6 |
|---|---|
Molecular Formula |
C24H45Al |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
tris(oct-7-enyl)alumane |
InChI |
InChI=1S/3C8H15.Al/c3*1-3-5-7-8-6-4-2;/h3*3H,1-2,4-8H2; |
InChI Key |
RRWJQXJVEHEZJR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCC[Al](CCCCCCC=C)CCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


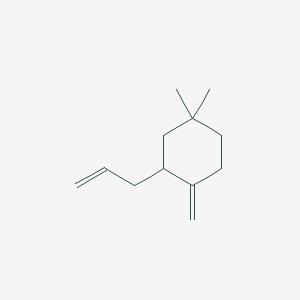
![1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea](/img/structure/B12544967.png)
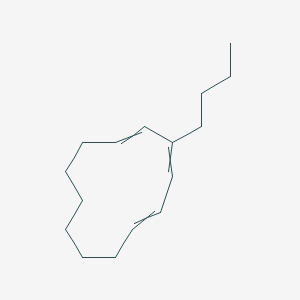



![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)
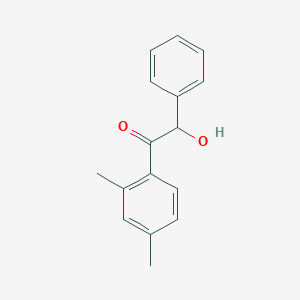
![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)
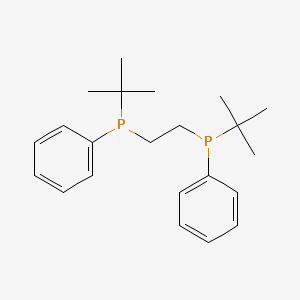

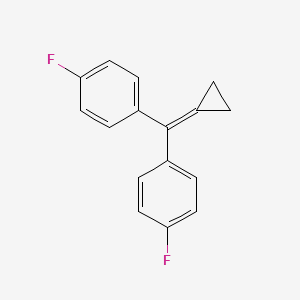
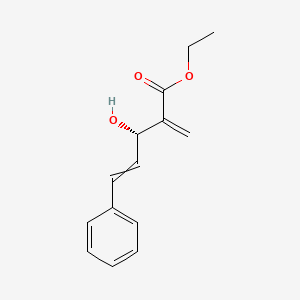
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)
